4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate
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Overview
Description
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C18H21ClO3 and a molecular weight of 320.81 g/mol . It is a solid substance that appears as white or off-white crystals . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be achieved through chemical synthesis methods. One common approach involves the esterification reaction between 4-Chlorobut-2-yn-1-ol and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in the presence of an acid catalyst in an organic solvent . This method ensures the formation of the ester bond, resulting in the desired compound.
Chemical Reactions Analysis
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions or other substrates, facilitating catalytic reactions or forming complexes that exhibit unique chemical properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be compared with similar compounds such as 4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate While both compounds share a similar core structure, the presence of different substituents (eg, diethylamino group) can lead to variations in their chemical properties and applications
Properties
IUPAC Name |
4-chlorobut-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c19-13-7-8-14-22-17(20)18(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1,3-4,9-10,16,21H,2,5-6,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMJDSLUOLCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC#CCCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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